molecular formula C17H20N4O6S2 B2697864 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate CAS No. 877648-83-4

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate

Cat. No.: B2697864
CAS No.: 877648-83-4
M. Wt: 440.49
InChI Key: CVWLYOSFDSMJKK-UHFFFAOYSA-N
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Description

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate is a high-purity chemical compound intended for research and development purposes in laboratory settings. This synthetic small molecule features a 1,2,4-triazin-5-one core structure functionalized with a methylthio group and a benzoate ester containing a morpholinosulfonyl moiety. The specific combination of these functional groups makes it a compound of interest for further investigation in various chemical and biological research areas. Potential applications may include serving as a key intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel heterocyclic compounds. Researchers can also utilize it as a standard or reference material in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and handling.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c1-12-15(22)21(17(28-2)19-18-12)11-27-16(23)13-3-5-14(6-4-13)29(24,25)20-7-9-26-10-8-20/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWLYOSFDSMJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of individual moieties, which are then linked via condensation reactions. Starting materials might include 4-(morpholinosulfonyl)benzoic acid and 6-methyl-3-(methylthio)-1,2,4-triazine-5-one, with reaction conditions tailored to facilitate esterification and other condensation reactions.

  • Esterification: : The carboxylic acid group on 4-(morpholinosulfonyl)benzoic acid reacts with the hydroxyl group of an alcohol intermediate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

  • Condensation: : The triazine moiety is coupled with the benzoate through a nucleophilic substitution, facilitated by base catalysts like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial synthesis mirrors laboratory techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the sulfur or nitrogen atoms under controlled conditions, potentially transforming into sulfoxide or nitroso derivatives.

  • Reduction: : Selective reduction at the carbonyl groups can yield alcohol derivatives.

  • Substitution: : Halogenation reactions might replace hydrogen atoms on the benzene ring or triazine ring with halides, altering the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Halogenating Agents: : Chlorine (Cl2), bromine (Br2), iodine (I2).

Major Products

  • Oxidation: : Oxidized sulfoxide derivatives.

  • Reduction: : Alcohols from carbonyl reductions.

  • Substitution: : Halogenated benzene or triazine derivatives.

Scientific Research Applications

The compound finds applications across diverse research domains:

  • Chemistry: : As a building block in organic synthesis, it aids in constructing more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its therapeutic potential, possibly functioning as a drug precursor.

  • Industry: : Used in material science for developing novel polymers and as a reagent in chemical processes.

Mechanism of Action

Its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, via binding to active sites or altering protein function. The morpholine and triazine groups are often critical in these interactions, modifying biological pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues with Triazine/Triazolone Cores

Compound 1 : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
  • Core: 1,3,5-Triazine (vs. 1,2,4-triazinone in the target).
  • Substituents: Bromo-formylphenoxy and methoxyphenoxy groups (vs. methylthio and sulfonylmorpholine in the target).
  • Key Differences : The absence of a sulfonyl group and the presence of ether linkages reduce polarity compared to the target. The 1,3,5-triazine core may exhibit different reactivity in nucleophilic substitution reactions .
Compound 2 : 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate ()
  • Core: 1,2,4-Dithiazol-5-one (vs. 1,2,4-triazinone).
  • Substituents: Methylbenzenesulfonate ester (vs. morpholinosulfonyl benzoate).
  • Key Differences: The dithiazolone core introduces sulfur atoms, which may enhance π-π stacking interactions (as observed in its crystal structure) but reduce metabolic stability compared to the triazinone. The methylbenzenesulfonyl group is less polar than the morpholinosulfonyl group .

Sulfonyl-Functionalized Analogues

Compound 3 : Metsulfuron-methyl ()
  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Core : 1,3,5-Triazine (herbicidal sulfonylurea).
  • Comparison: While both compounds feature sulfonyl-linked benzoate esters, metsulfuron-methyl’s sulfonylurea bridge and 1,3,5-triazine core target plant acetolactate synthase.
Compound 4 : Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives ()
  • Structure : Fused thiazolo-triazolone with acetyloxy and methoxy substituents.
  • Comparison : The sulfonylmorpholine group in the target offers greater hydrophilicity compared to the acetyloxy-methoxy substituents in this compound. The fused thiazolo-triazolone core may confer rigidity, affecting binding affinity in biological systems .

Structural Similarity Analysis ()

  • Tanimoto Coefficient: Computational analysis (if performed) would quantify overlap in functional groups (e.g., sulfonyl, triazinone). The target’s morpholinosulfonyl group distinguishes it from simpler sulfonates like .

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure, characterized by a triazine core, a methylthio group, and a morpholinosulfonyl moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H20N4O6S2
  • Molecular Weight : 440.49 g/mol
  • CAS Number : 877648-83-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazine ring and the methylthio group can modulate the activity of enzymes or receptors involved in various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.
  • Receptor Modulation : It can alter receptor signaling pathways, impacting cellular responses.
  • Antiproliferative Effects : Studies indicate its potential to inhibit cancer cell proliferation.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC).
  • Antimicrobial Properties : Potential efficacy against bacterial infections has been suggested.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties.

Anticancer Activity

A study evaluated the anticancer effects of related compounds and highlighted the importance of structural modifications on biological activity. For instance, derivatives with morpholino groups demonstrated enhanced cytotoxicity against A549 and NCI-H23 lung cancer cell lines. The most potent derivatives showed IC50 values as low as 1.48 µM, comparable to established chemotherapeutics like staurosporine .

CompoundCell LineIC50 (µM)Mechanism
4bA5491.48Apoptosis induction
15aNCI-H230.49Cell cycle arrest
16aNCI-H231.52Apoptosis induction

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar triazine derivatives have been reported to possess antibacterial properties, which may extend to this compound as well.

Q & A

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueParametersApplicationReference
HPLCC18 column, 70:30 ACN/H2_2O, 1 mL/minPurity assessment (>98%)
1^1H NMR500 MHz, DMSO-d6_6Methylthio (δ 2.5 ppm) and morpholine (δ 3.6 ppm) confirmation
HRMSESI+, m/z 452.0893 [M+H]+^+Molecular formula verification

Q. Table 2. Synthetic Optimization via Design of Experiments (DoE)

VariableRange TestedOptimal ConditionImpact on Yield
Temperature0–80°C60°CMaximizes triazinone coupling
SolventTHF, DMF, DCMDMFEnhances sulfonation efficiency
BaseDIPEA, NaH, K2_2CO3_3DIPEAReduces side reactions

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